molecular formula C21H22N4O5 B10989818 N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide

N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide

Cat. No.: B10989818
M. Wt: 410.4 g/mol
InChI Key: RQAKLQADDYJHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide is a complex organic compound that features a triazolopyridine moiety linked to a chromanone structure via an ethyl acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyridine and chromanone intermediates, followed by their coupling through an ethyl acetamide linker. Common reagents and conditions might include:

    Triazolopyridine synthesis: Cyclization reactions involving hydrazine derivatives and pyridine carboxylic acids.

    Chromanone synthesis: Aldol condensation followed by cyclization.

    Coupling reaction: Use of coupling agents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions at the acetamide or chromanone moieties.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like PCC or KMnO4.

    Reduction: Use of reducing agents like NaBH4 or LiAlH4.

    Substitution: Use of nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways involving triazolopyridine and chromanone derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression.

    Inhibiting or activating signaling pathways: Leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-1,2,4-triazol-3-yl)ethyl)-2-(4-hydroxyphenyl)acetamide: Similar structure with a triazole and hydroxyphenyl moiety.

    N-(2-(pyridin-3-yl)ethyl)-2-(4-hydroxyphenyl)acetamide: Similar structure with a pyridine and hydroxyphenyl moiety.

Uniqueness

N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide is unique due to the combination of the triazolopyridine and chromanone structures, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H22N4O5

Molecular Weight

410.4 g/mol

IUPAC Name

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C21H22N4O5/c1-21(2)11-15(27)20-14(26)9-13(10-16(20)30-21)29-12-19(28)22-7-6-18-24-23-17-5-3-4-8-25(17)18/h3-5,8-10,26H,6-7,11-12H2,1-2H3,(H,22,28)

InChI Key

RQAKLQADDYJHNQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NCCC3=NN=C4N3C=CC=C4)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.